molecular formula C23H28FN3O5S B2762468 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 898450-09-4

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

カタログ番号: B2762468
CAS番号: 898450-09-4
分子量: 477.55
InChIキー: LWCNTWMKAOPZHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a 2-methoxybenzyl moiety.

特性

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-32-21-8-3-2-6-17(21)16-26-23(29)22(28)25-14-13-19-7-4-5-15-27(19)33(30,31)20-11-9-18(24)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNTWMKAOPZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound with a complex structure that presents potential biological activities. This article reviews its biological activity, synthesis, and related pharmacological properties based on available research data.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC23H27F2N3O4S
Molecular Weight479.54 g/mol
CAS Number898415-20-8

The structure features a piperidine moiety linked to an oxalamide group, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxybenzyl groups may influence its pharmacokinetic properties and biological interactions.

Synthesis

The synthesis of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic synthesis techniques. These steps require specific reagents and conditions to ensure high yields and purity of the final product. The synthetic pathway often includes the formation of the piperidine ring, followed by the introduction of the oxalamide and subsequent functionalization with the fluorophenyl and methoxybenzyl groups.

2. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . These activities are significant in developing therapeutic agents for conditions like Alzheimer's disease and other neurological disorders.

3. Anticancer Potential

The oxalamide functional group has been associated with anticancer activity in various studies. Compounds featuring this moiety have shown potential in inhibiting tumor growth and proliferation . The unique structure of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide may enhance its effectiveness against cancer cells, warranting further investigation.

Case Studies

While specific case studies focusing solely on N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide are scarce, related compounds have been extensively studied:

  • Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their pharmacological activities, revealing significant enzyme inhibitory effects and antibacterial properties .
  • Oxalamide Compounds : Research on oxalamide derivatives has demonstrated their potential in treating various diseases, including cancer and infections, highlighting their importance in medicinal chemistry .

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

Key structural variations among oxalamide derivatives include substituents on the aromatic rings, piperidine modifications, and functional groups (e.g., sulfonyl, methoxy, halogens). Below is a comparative analysis:

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound 4-Fluorophenylsulfonyl-piperidine, 2-methoxybenzyl Undisclosed (potentially antiviral) -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Umami flavor enhancer (MSG replacement)
Compound 25 (HIV study) 4-Fluorophenyl, piperidin-2-yl, hydroxymethylthiazole HIV entry inhibitor
GMC Series (e.g., GMC-4) Isoindoline-1,3-dione core, halogenated phenyl groups Antimicrobial agents
Compounds (e.g., 19–23) Methoxyphenethyl with bromo/chloro/ethoxy/cyano substituents Stearoyl CoA desaturase inhibitors

Functional and Pharmacological Differences

  • Target Compound vs. S336: While S336 is optimized for umami taste receptor (hTAS1R1/hTAS1R3) activation, the target compound’s sulfonyl-piperidine moiety may target viral or enzymatic proteins. S336 exhibits a high NOEL (100 mg/kg bw/day) and minimal CYP inhibition, whereas the target’s safety profile remains uncharacterized .
  • Target Compound vs. HIV Entry Inhibitor (Compound 25) :
    Both share a piperidine scaffold, but Compound 25 incorporates a hydroxymethylthiazole group critical for CD4-binding site inhibition. The target’s sulfonyl group could enhance metabolic stability compared to Compound 25’s 50% diastereomeric yield .
  • Target Compound vs. GMC Series :
    The GMC series’ isoindoline-dione core confers antimicrobial activity, whereas the target’s sulfonyl-piperidine and methoxybenzyl groups suggest divergent targets .

Pharmacokinetic and Metabolic Profiles

  • S336: Metabolized via oxidative pathways (similar to other oxalamides). No significant CYP inhibition (<50% at 10 µM) .
  • Compound 25 :
    • LC-MS (APCI+) m/z: 407.16 [M+H+]; HPLC purity: 94.7% .
  • Compounds :
    • Varied synthesis yields (23–83%); ESI-MS m/z: 333.1–376.9 [M+H+] .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with preparing intermediates like the 4-fluorophenylsulfonylpiperidine core via sulfonylation of piperidine derivatives using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., DCC, EDC) to link the piperidine intermediate with the oxalamide backbone and 2-methoxybenzyl group. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound. Validate purity via NMR (>95% purity) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of key groups (e.g., sulfonylpiperidine protons at δ 3.0–3.5 ppm, methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) .
  • FT-IR : Identify sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight (calculated for C23H25FN2O5S: 484.14 g/mol) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility screening : Test in DMSO (primary solvent), PBS, and cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability studies : Incubate at 37°C in PBS (pH 7.4) and human liver microsomes. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?

  • Methodology :

  • Assay standardization : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) using validated kinase kits (e.g., ADP-Glo™) .
  • Orthogonal validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Structural analysis : Perform X-ray crystallography or molecular docking to identify binding pose variations caused by sulfonyl-piperidine conformational flexibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Core modifications : Replace the 4-fluorophenylsulfonyl group with bulkier substituents (e.g., 4-chlorophenyl) to assess steric effects on target binding .
  • Oxalamide linker optimization : Test methyl or ethyl substitutions on the oxalamide nitrogen to modulate hydrogen-bonding capacity .
  • In silico screening : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding free energy (ΔG) of derivatives against targets like RSK2 or COX-2 .

Q. What methodologies elucidate the compound’s mechanism of action in anti-inflammatory pathways?

  • Methodology :

  • Transcriptomic profiling : Treat macrophage cells (e.g., RAW 264.7) with the compound and perform RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Western blotting : Quantify phosphorylation levels of NF-κB or MAPK pathway proteins (e.g., p65, ERK1/2) .
  • Enzyme inhibition assays : Measure COX-1/COX-2 activity via fluorometric kits (e.g., Cayman Chemical) to confirm selective inhibition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。